2-Oxopropyl 2-bromobenzoate
Overview
Description
2-Oxopropyl 2-bromobenzoate is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Oxopropyl 2-bromobenzoate involves reactions of N-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate (or 2-oxopropyl 4-bromobenzoate) in the presence of 3-phenyl-2-propynoic acid and primary amines . This process proceeds smoothly at room temperature and in neutral conditions to afford sterically congested 1,3,4-oxadiazole derivatives in high yields .Molecular Structure Analysis
The InChI code for 2-Oxopropyl 2-bromobenzoate is 1S/C10H9BrO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Oxopropyl 2-bromobenzoate have been studied in the context of multicomponent reactions (MCRs). MCRs are chemical reactions where three or more compounds react to form a single product .Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
2-Oxopropyl 2-bromobenzoate is used in the synthesis of sterically congested 1,3,4-oxadiazole derivatives . The reaction of N-isocyaniminotriphenylphosphorane with 2-oxopropyl 2-bromobenzoate in the presence of 3-phenyl-2-propynoic acid and primary amines proceeds smoothly at room temperature and in neutral conditions to afford these derivatives .
Green Chemistry Applications
In the field of green chemistry, 2-Oxopropyl 2-bromobenzoate is used in the synthesis of 1,3,4-oxadiazoles . This process is considered environmentally friendly and sustainable, as it reduces the adverse consequences of the substances that we use and generate .
Microwave Irradiation Synthesis
Microwave irradiation is a non-classical technique used in the synthesis of 1,3,4-oxadiazoles . The use of 2-Oxopropyl 2-bromobenzoate in this process makes it possible to shorten the length of reactions significantly, to increase their selectivity, and to increase the product yields .
Industrial Uses
Oxadiazoles, synthesized using 2-Oxopropyl 2-bromobenzoate, have a wide variety of industrial applications. They are used as dyes, photosensitive materials, and electrical materials .
Biological Activity
Substituted 1,3,4- and 1,2,4-oxadiazoles, synthesized using 2-Oxopropyl 2-bromobenzoate, are biologically active heterocyclics . They have been studied for their potential biological activities.
Material Chemistry
In the field of material chemistry, oxadiazoles synthesized using 2-Oxopropyl 2-bromobenzoate are used . These compounds have unique properties that make them suitable for various applications in this field .
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2-oxopropyl-com, which targets the enzyme 2-oxopropyl-com reductase, carboxylating in xanthobacter autotrophicus .
Mode of Action
Based on its structural similarity to 2-oxopropyl-com, it may interact with its target enzyme in a similar manner .
Action Environment
It’s known that reactions of n-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate (or 2-oxopropyl 4-bromobenzoate) in the presence of 3-phenyl-2-propynoic acid and primary amines proceed smoothly at room temperature and in neutral conditions .
properties
IUPAC Name |
2-oxopropyl 2-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJCJNOFWGZQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropyl 2-bromobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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